Cas no 2138514-70-0 (3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene)

3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene Chemical and Physical Properties
Names and Identifiers
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- 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene
- EN300-1075899
- 2138514-70-0
- 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene]
-
- Inchi: 1S/C14H19NO/c1-2-10-4-7-14(12(10)3-1)13-11(5-8-15-14)6-9-16-13/h6,9-10,12,15H,1-5,7-8H2
- InChI Key: QIKDRWANRUMHNJ-UHFFFAOYSA-N
- SMILES: O1C=CC2CCNC3(C1=2)CCC1CCCC31
Computed Properties
- Exact Mass: 217.146664230g/mol
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 25.2Ų
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075899-5.0g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 5g |
$4764.0 | 2023-05-23 | ||
Enamine | EN300-1075899-0.05g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1075899-0.5g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1075899-10g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 10g |
$5774.0 | 2023-10-28 | |
Enamine | EN300-1075899-1.0g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 1g |
$1643.0 | 2023-05-23 | ||
Enamine | EN300-1075899-0.25g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 0.25g |
$1235.0 | 2023-10-28 | |
Enamine | EN300-1075899-2.5g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
Enamine | EN300-1075899-10.0g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 10g |
$7065.0 | 2023-05-23 | ||
Enamine | EN300-1075899-0.1g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1075899-1g |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spiro[furo[2,3-c]pyridine-7,1'-pentalene] |
2138514-70-0 | 95% | 1g |
$1343.0 | 2023-10-28 |
3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene Related Literature
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
Additional information on 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro2,3-cpyridine-7,1'-pentalene
Introduction to 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene (CAS No. 2138514-70-0)
The compound 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene (CAS No. 2138514-70-0) represents a fascinating molecular entity within the realm of heterocyclic chemistry. Its unique structural framework, characterized by a spirocyclic arrangement of fused rings and an octahydro system, positions it as a potential candidate for various pharmaceutical and biochemical applications. This introduction delves into the structural features, synthetic pathways, and emerging research applications of this compound.
The molecular architecture of 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene is notable for its complexity and the interplay between its aromatic and aliphatic components. The spirocyclic core consists of a pyridine ring fused with a furan ring, further elaborated by an octahydro substituent that introduces conformational flexibility. This structural motif is not only chemically intriguing but also suggests potential biological activity due to its ability to mimic natural product scaffolds known for their pharmacological properties.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing such intricate heterocycles. The synthesis of 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene typically involves multi-step reactions that require precise control over reaction conditions and reagent selection. Key steps often include cyclization reactions to form the spirocyclic core followed by functional group transformations to introduce the octahydro system. These synthetic strategies have been refined through the application of transition metal catalysis and organometallic chemistry techniques.
The pharmacological potential of 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene has been explored in several recent studies. Its structural similarity to known bioactive molecules has prompted researchers to investigate its interactions with biological targets such as enzymes and receptors. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain therapeutic targets relevant to neurological disorders and inflammation. These findings underscore the importance of exploring novel heterocyclic compounds as leads for drug discovery.
In the context of medicinal chemistry innovation, 3',3'a,4',5,5',6,6',6'a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene stands out as a structurally unique entity with promising biological properties. The spirocyclic scaffold provides a versatile platform for further derivatization and optimization to enhance potency and selectivity. Collaborative efforts between synthetic chemists and biochemists are essential to fully realize the therapeutic potential of this compound.
The development of new synthetic routes has also opened up possibilities for large-scale production and commercialization of 3',3'a,4,5,5,6,6,6a-octahydro-2'H,4H-spirofuro[2,3-c]pyridine-7,1'-pentalene. Efficient synthetic protocols are crucial for ensuring cost-effective production while maintaining high purity standards required for pharmaceutical applications. Advances in green chemistry principles have further contributed to sustainable manufacturing processes that minimize waste and energy consumption.
Future research directions may focus on exploring the stereochemical aspects of spirofuro[2,3-c]pyridine derivatives, including octahydro derivatives, to optimize their biological activity. Additionally, investigating their role in modulating complex disease pathways could provide new insights into their therapeutic utility. The integration of computational modeling with experimental validation will be instrumental in deciphering the structure-activity relationships (SAR) of these compounds.
In conclusion, 3',3'a,4',5',5',6',6',6a-octahydro-2'H,4H-spirofuro[2',3-c]pyridine-7,1'-pentalene (CAS No. 2138514-70) is a structurally complex yet biologically relevant compound with significant potential in pharmaceutical research. Its unique scaffold offers opportunities for innovation in drug discovery, while advances in synthetic methodology continue to enhance accessibility for further exploration by the scientific community.
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